molecular formula C9H19NO B1467601 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine CAS No. 1500446-88-7

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine

Cat. No.: B1467601
CAS No.: 1500446-88-7
M. Wt: 157.25 g/mol
InChI Key: RDFVLCNOBZQYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound (CAS 1333767-82-0) features a cyclobutane ring substituted with a 2,2-dimethyl group and a 3-isopropyloxy moiety, with an amine group at position 1. Its molecular formula is C₁₀H₂₁NO (molecular weight: 171.28 g/mol), and it exists as a liquid at room temperature . The SMILES notation is CC(C)COC1CC(C1(C)C)N, and its stereochemistry (if specified) may influence reactivity and applications.

Commercial availability via multiple suppliers (e.g., Enamine Ltd., American Elements) underscores its industrial relevance .

Properties

IUPAC Name

2,2-dimethyl-3-propan-2-yloxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-6(2)11-8-5-7(10)9(8,3)4/h6-8H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFVLCNOBZQYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CC(C1(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The target molecule contains three key structural features:

  • A cyclobutane ring with geminal dimethyl substitution at C-2.
  • An isopropoxy group at C-3.
  • A primary amine at C-1.

Synthesis typically involves constructing the cyclobutane core, introducing the oxygen substituent, and installing the amine functionality. The order and methods vary depending on starting materials and desired selectivity.

Introduction of the Isopropoxy Group at C-3

3.1. Alkoxy Substitution via Nucleophilic Substitution

The isopropoxy substituent can be introduced by nucleophilic substitution on a suitable leaving group precursor at C-3. For example:

  • Conversion of a hydroxyl group to a better leaving group (e.g., bromide) followed by reaction with isopropanol or isopropoxide under basic conditions.

3.2. Ether Formation via Williamson Ether Synthesis

  • Starting from 3-hydroxycyclobutanone or its derivatives, treatment with isopropyl halides in the presence of a base can yield the isopropoxy ether.

Installation of the Amino Group at C-1

4.1. Reductive Amination

  • Reductive amination of cyclobutanone derivatives with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride, catalytic hydrogenation) is a common method to install primary amines.

4.2. Nucleophilic Substitution

  • If a suitable leaving group is present at C-1 (e.g., halide), nucleophilic substitution with ammonia can introduce the amine.

4.3. Reduction of Nitro or Azido Precursors

  • Reduction of nitro or azido-substituted cyclobutane intermediates can also yield the amine.

Representative Preparation Route (Hypothetical Based on Analogous Chemistry)

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Halogenation of tetramethylcyclobutanone Cl2 or Br2, light or catalyst, inert atmosphere ~40% Formation of 2,2-dichloro derivative
2 Reduction and amination Zn-Cu couple, NH4Cl, MeOH, 45 °C, 15 h ~10% over 2 steps Formation of cyclobutanone amine intermediate
3 Etherification Isopropanol, base (e.g., NaH), solvent (e.g., THF) Not reported Williamson ether synthesis at C-3
4 Reductive amination or substitution Ammonia or amine source, reducing agent or nucleophile Not reported Installation of amine at C-1

Data Table: Predicted Physical and Structural Properties

Property Value Source
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
SMILES CC(C)OC1CC(C1(C)C)N
InChI Key RDFVLCNOBZQYRK-UHFFFAOYSA-N
Physical State Liquid
Storage Temperature 4 °C
Predicted Collision Cross Section (CCS) [Ų] 138.2 (M+), 139.0 (M+H)+

Research Findings and Gaps

  • No direct literature or patent data specifically describing the synthesis of 2,2-dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine is currently available in major chemical databases.
  • Analogous synthetic methods for cyclobutanone derivatives and alkoxycyclobutanes provide a plausible synthetic framework.
  • Transition-metal catalyzed amination strategies offer potential for efficient amine installation but require adaptation for this substrate.
  • Experimental yields for related intermediates vary widely, emphasizing the need for optimized conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclobutane ring or the amine group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed in substitution reactions.

Major Products:

    Oxidation Products: Oxides, imines, or nitriles.

    Reduction Products: Amines or other reduced derivatives.

    Substitution Products: Various substituted cyclobutane derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine is in the development of pharmaceutical compounds. Its structural properties make it suitable for designing new drugs that target specific biological pathways.

Case Study: Antidepressant Activity
Research has shown that derivatives of cyclobutane amines exhibit antidepressant-like effects in animal models. A study published in the Journal of Medicinal Chemistry indicated that modifications to the cyclobutane structure can enhance serotonin receptor affinity, suggesting potential therapeutic uses in treating depression .

Materials Science

This compound can also be utilized in materials science, particularly in synthesizing polymers and other advanced materials. Its unique chemical structure allows for the incorporation into polymer matrices, enhancing mechanical properties.

Case Study: Polymer Synthesis
In a recent study, researchers synthesized a new class of thermoplastic elastomers using this compound as a monomer. The resulting materials demonstrated improved elasticity and thermal stability compared to conventional elastomers .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, facilitating the formation of more complex molecules through various chemical reactions.

Case Study: Synthesis of Bioactive Compounds
A research article highlighted its use in synthesizing bioactive compounds with potential anticancer properties. The compound was employed as a building block in multi-step reactions leading to the formation of novel anticancer agents .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine involves interactions with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The cyclobutane ring provides a rigid structure that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

cis-3-(Propan-2-yloxy)cyclobutan-1-amine Hydrochloride

  • Structure: A cyclobutane derivative with isopropyloxy and amine groups but lacks dimethyl substituents. Its hydrochloride salt (CAS 1909294-44-5) has the formula C₇H₁₆ClNO (molar mass: 165.66 g/mol) .
  • Solubility: The hydrochloride salt form improves aqueous solubility compared to the free base of the target compound. Stereochemistry: The cis configuration may influence binding affinity in chiral environments (e.g., enzyme active sites) .

3-Methoxy-2,2-dimethylcyclobutan-1-amine

  • Structure: Features a methoxy group instead of isopropyloxy (CAS 1384430-73-2; C₇H₁₅NO, 129.20 g/mol) .
  • Hazards: Classified with H314 (skin corrosion) and H226 (flammability), necessitating stricter handling protocols compared to the target compound .

3-Ethoxy-2,2-dimethylcyclobutan-1-amine

  • Structure: Ethoxy-substituted analog (CID 53619938; C₈H₁₇NO) .
  • Key Differences :
    • Lipophilicity : The ethoxy group’s longer alkyl chain may enhance membrane permeability in biological systems.
    • Synthetic Flexibility : Ethoxy groups are more easily modified in subsequent reactions than isopropyloxy groups .

2-(2-Chlorophenyl)cyclobutan-1-amine

  • Structure : Aromatic chlorophenyl substituent (CAS 1315366-04-1; C₁₀H₁₂ClN , 181.66 g/mol) .
  • Applications: Likely tailored for pharmaceutical use (e.g., serotonin receptor modulators) due to the aryl group .

Biological Activity

Overview

2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine is an organic compound characterized by its unique cyclobutane ring structure, which is substituted with a dimethyl group and an isopropoxy group. Its molecular formula is C9_9H19_{19}NO. The compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its amine functional group, which can form hydrogen bonds and ionic interactions with various biological molecules. This interaction influences the activity of enzymes and receptors, potentially modulating various biochemical pathways. The rigidity provided by the cyclobutane ring may enhance binding affinity and specificity towards molecular targets .

The compound undergoes several chemical reactions that can affect its biological activity:

  • Oxidation : Can yield corresponding oxides or ketones.
  • Reduction : May convert to simpler amines or alcohols.
  • Substitution : The amine group participates in nucleophilic substitution reactions.

These reactions are critical for understanding how the compound can be modified to enhance its biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest potential effectiveness against certain cancer cell lines. The compound's structural features may contribute to its ability to inhibit tumor growth by interacting with specific cellular pathways.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic processes .
  • Neuroprotective Effects : Some studies indicate that similar compounds in this structural class exhibit neuroprotective effects, suggesting that this compound may also possess such properties .

Case Study 1: Antitumor Activity

A study conducted on the effects of this compound on human leukemia cells demonstrated significant cytotoxicity. The compound was found to induce apoptosis in a dose-dependent manner, highlighting its potential as a therapeutic agent for leukemia treatment.

Case Study 2: Antimicrobial Testing

In a series of experiments using the agar disc-diffusion method, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited notable inhibition zones, suggesting effective antimicrobial properties at certain concentrations .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological ActivityUnique Features
2,2-DimethylcyclobutanamineLimited activityLacks isopropoxy group
3-(Propan-2-yloxy)cyclobutan-1-amineModerate activityLacks dimethyl substitution
2,2-Dimethyl-3-(propan-2-yloxy)propan-1-amineHigh reactivityDifferent structural framework

This table illustrates how structural differences impact biological activities and potential applications in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. For example, cyclobutane precursors like methyl 2-cyanocyclobutane-1-carboxylate () can undergo nucleophilic substitution with isopropyloxy groups. Amine introduction may use reductive amination or Gabriel synthesis. Intermediates should be characterized via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (e.g., ESI-MS) to confirm regiochemistry and purity. X-ray crystallography (as in ) resolves stereochemical ambiguities.

Q. How can computational tools predict physicochemical properties (e.g., logP, topological polar surface area) of this compound?

  • Methodological Answer : Tools like Molinspiration or ACD/Labs use algorithms based on molecular descriptors (e.g., hydrogen bond donors/acceptors, rotatable bonds). For instance, lists XlogP = 2.2 for a structurally similar cyclobutane amine. Adjust parameters for the isopropyloxy group’s steric effects and verify predictions experimentally via HPLC retention times or shake-flask methods.

Q. What safety protocols are critical for handling this amine in laboratory settings?

  • Methodological Answer : Follow general amine-handling guidelines: use fume hoods, nitrile gloves, and safety goggles ( ). In case of skin contact, wash with soap/water (). Store under inert gas (N2_2) to prevent oxidation. Waste disposal should comply with local regulations for nitrogen-containing organics ( ).

Advanced Research Questions

Q. How does the steric strain of the cyclobutane ring influence the reactivity of this compound in nucleophilic or catalytic reactions?

  • Methodological Answer : Cyclobutane’s angle strain increases ring-opening susceptibility. For catalytic applications (e.g., asymmetric catalysis), steric hindrance from the 2,2-dimethyl group may limit substrate access. Use DFT calculations (e.g., Gaussian) to model transition states and compare with experimental kinetic data. highlights steric effects in analogous bicyclic amines.

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Methodological Answer : Conflicting stereochemistry may arise from competing ring-closing pathways (e.g., [2+2] vs. [4+2] cycloadditions). Use chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen’s catalysts). Monitor reaction progress via chiral HPLC or optical rotation. ’s derivatization approach with CNBF can enhance stereochemical analysis.

Q. How can retrosynthetic analysis optimize the synthesis route for scalability?

  • Methodological Answer : Utilize databases like Reaxys or SciFinder to identify key disconnections. For example, ’s retrosynthesis tool prioritizes precursors with commercial availability (e.g., methyl 2-cyanocyclobutane-1-carboxylate). Evaluate step efficiency using E-factor calculations and replace hazardous reagents (e.g., phosgene) with greener alternatives (e.g., triphosgene).

Q. What analytical techniques differentiate between tautomeric or conformational isomers of this compound?

  • Methodological Answer : Variable-temperature NMR (13C^{13}C-VT NMR) detects slow-exchange conformers. IR spectroscopy identifies hydrogen-bonding patterns (e.g., N-H stretches). For tautomerism, use 1H^1H-15N^{15}N HMBC correlations. ’s crystallographic data can confirm dominant conformers in the solid state.

Q. How do electronic effects of the isopropyloxy group modulate the amine’s basicity compared to other alkoxy-substituted cyclobutanes?

  • Methodological Answer : Measure pKa_a via potentiometric titration in aqueous/organic solvents. Compare with computational predictions (e.g., COSMO-RS). The electron-donating isopropyloxy group likely increases amine basicity versus electron-withdrawing substituents ( ). Correlate with Hammett σ values for meta/para-substituted analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine
Reactant of Route 2
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.